molecular formula C9H9N3S B393104 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B393104
M. Wt: 191.26 g/mol
InChI Key: SMHIAXYYNWVQCY-UHFFFAOYSA-N
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Description

The compound “5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have been widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms. The exact structure of “this compound” would include additional functional groups attached to this basic ring structure .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the C-5 position .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without specific information on “this compound”, it’s difficult to provide accurate details .

Scientific Research Applications

  • Corrosion Inhibition : Yadav et al. (2013) explored the use of benzimidazole derivatives, including a compound similar to 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, as inhibitors for mild steel corrosion in HCl solution. They found that these compounds effectively inhibit corrosion and obey the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).

  • Antimicrobial Activity : Tien et al. (2016) synthesized derivatives of 2-methylbenzimidazole containing 1,2,4-triazole, examining their antimicrobial activity against bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

  • Electrochemical Studies : Dilgin et al. (2007) conducted electrochemical studies on a thiotriazole compound, observing its oxidation behavior which is linked to its potential as a corrosion inhibitor (Dilgin, Koparır, Çetin, Cansiz, Yilmaz, & Giray, 2007).

  • DNA Methylation Inhibition : Hovsepyan et al. (2018) studied new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives for their anti-tumor activity and the effect on the methylation level of tumor DNA. This suggests potential applications in cancer research (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).

  • Synthesis of Antileishmanial Compounds : Süleymanoğlu et al. (2017) investigated the thiol-thione tautomerism of a 1,2,4-triazole derivative and its antileishmanial activity, indicating potential applications in parasitic disease treatment (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2017).

  • Anti-Inflammatory Properties : Arustamyan et al. (2021) synthesized and tested substituted 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols for anti-inflammatory properties, suggesting a role in developing new anti-inflammatory agents (Arustamyan, Margaryan, Aghekyan, Panosyan, Muradyan, & Tumajyan, 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Properties

IUPAC Name

5-(2-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHIAXYYNWVQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

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